(2E)-N-ethyl-N'-hydroxy-N-phenyl-2-(phenylhydrazinylidene)propanimidamide
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Overview
Description
(2E)-N-ethyl-N’-hydroxy-N-phenyl-2-(phenylhydrazinylidene)propanimidamide is a complex organic compound with a unique structure that includes both hydrazine and imidamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-ethyl-N’-hydroxy-N-phenyl-2-(phenylhydrazinylidene)propanimidamide typically involves the reaction of N-ethyl-N’-hydroxy-N-phenylpropanimidamide with phenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazinylidene linkage. The reaction conditions may include:
- Solvent: Common solvents used include ethanol or methanol.
- Temperature: The reaction is typically conducted at elevated temperatures, around 60-80°C.
- Catalyst: Acidic or basic catalysts may be used to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-ethyl-N’-hydroxy-N-phenyl-2-(phenylhydrazinylidene)propanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylhydrazones, while reduction could produce amines.
Scientific Research Applications
(2E)-N-ethyl-N’-hydroxy-N-phenyl-2-(phenylhydrazinylidene)propanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which (2E)-N-ethyl-N’-hydroxy-N-phenyl-2-(phenylhydrazinylidene)propanimidamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt cellular pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-N’-hydroxy-N-phenylpropanimidamide: Lacks the phenylhydrazinylidene group.
Phenylhydrazine derivatives: Similar in structure but may have different substituents.
Uniqueness
(2E)-N-ethyl-N’-hydroxy-N-phenyl-2-(phenylhydrazinylidene)propanimidamide is unique due to the presence of both hydrazine and imidamide functional groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H20N4O |
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Molecular Weight |
296.37 g/mol |
IUPAC Name |
(2E)-N-ethyl-N'-hydroxy-N-phenyl-2-(phenylhydrazinylidene)propanimidamide |
InChI |
InChI=1S/C17H20N4O/c1-3-21(16-12-8-5-9-13-16)17(20-22)14(2)18-19-15-10-6-4-7-11-15/h4-13,19,22H,3H2,1-2H3/b18-14+,20-17+ |
InChI Key |
RHZRVPKLHBVUJI-SXJKTXKDSA-N |
Isomeric SMILES |
CCN(C1=CC=CC=C1)/C(=N/O)/C(=N/NC2=CC=CC=C2)/C |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=NO)C(=NNC2=CC=CC=C2)C |
Origin of Product |
United States |
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